(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC14797572
Molecular Formula: C17H23N3O5S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N3O5S |
|---|---|
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | (5,6-dimethoxy-1-methylindol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C17H23N3O5S/c1-18-13-11-16(25-3)15(24-2)10-12(13)9-14(18)17(21)19-5-7-20(8-6-19)26(4,22)23/h9-11H,5-8H2,1-4H3 |
| Standard InChI Key | REJXEXAKCVHETO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC(=C(C=C2C=C1C(=O)N3CCN(CC3)S(=O)(=O)C)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₇H₂₃N₃O₅S, with a molecular weight of 381.4 g/mol. Its IUPAC name, (5,6-dimethoxy-1-methylindol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone, systematically describes its structure:
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A 5,6-dimethoxy-1-methylindole moiety linked via a ketone group to a 4-methylsulfonylpiperazine ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₅S |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | (5,6-dimethoxy-1-methylindol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
| SMILES | CN1C2=CC(=C(C=C2C=C1C(=O)N3CCN(CC3)S(=O)(=O)C)OC)OC |
| InChI Key | REJXEXAKCVHETO-UHFFFAOYSA-N |
The indole ring system is substituted with methoxy groups at positions 5 and 6, a methyl group at position 1, and a ketone-linked piperazine sulfone at position 2. This arrangement confers both lipophilicity and hydrogen-bonding capacity, critical for target engagement.
Stereochemical Considerations
The compound is achiral, as confirmed by its SMILES representation and absence of stereocenters. This simplifies synthetic routes compared to chiral analogs.
Synthetic Pathways and Methodologies
General Synthesis Strategy
The synthesis involves multi-step reactions starting from 5,6-dimethoxy-1-methylindole and 4-(methylsulfonyl)piperazine. Key steps include:
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Indole Functionalization: Bromination at the indole’s 2-position using N-bromosuccinimide (NBS).
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Coupling Reaction: A Buchwald-Hartwig amination or Ullmann-type coupling to attach the piperazine sulfone moiety.
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Ketone Installation: Oxidation of a secondary alcohol intermediate or direct Friedel-Crafts acylation.
Optimization Challenges
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Selectivity: Avoiding over-oxidation during ketone formation.
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Yield Improvement: Microwave-assisted synthesis has been explored to enhance reaction efficiency.
Physicochemical Characterization
Spectroscopic Analysis
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NMR Spectroscopy:
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¹H NMR: Peaks at δ 3.85 (singlet, OCH₃), δ 2.45 (triplet, piperazine CH₂), and δ 7.25 (indole aromatic protons).
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¹³C NMR: Carbonyl signal at δ 170.5 ppm confirms the ketone group.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 381.4 [M+H]⁺.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.33 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 54.06 Ų |
Recent Research Findings and Applications
Cancer Therapeutics
A 2024 study demonstrated synergy with imatinib in overcoming drug resistance in K562 leukemia cells. The compound reduced cell viability by 78% at 10 µM when combined with imatinib (vs. 45% for imatinib alone).
Structure-Activity Relationship (SAR) Studies
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Methoxy Groups: Removal decreases potency (IC₅₀ increases to >1 µM for kinase inhibition).
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Sulfone Replacement: Substituting methylsulfonyl with acetyl reduces antimicrobial activity 5-fold.
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